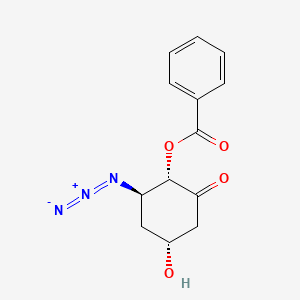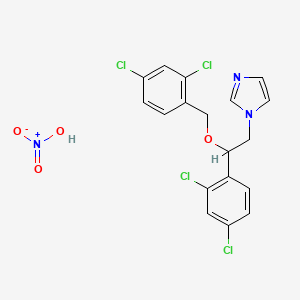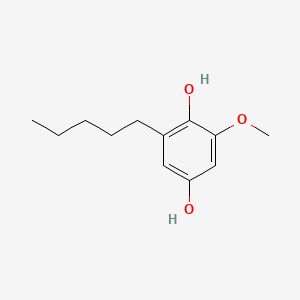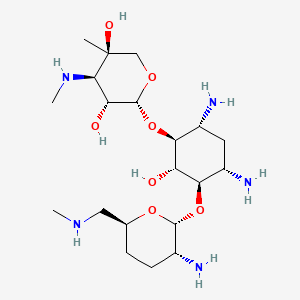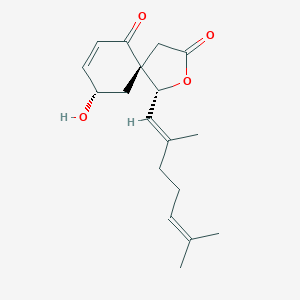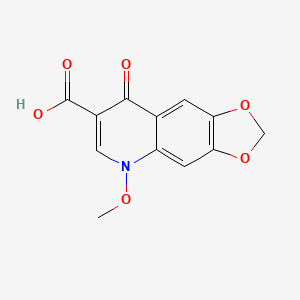
Okilactomycine
Vue d'ensemble
Description
Okilactomycin is a novel antibiotic compound isolated from the culture filtrate of a strain of actinomycetes, specifically Streptomyces griseoflavus subsp. zamamiensis . It exhibits significant antimicrobial activity against Gram-positive bacteria and has shown antitumor activity against Ehrlich ascites carcinoma . The compound’s molecular formula is C24H32O6 .
Applications De Recherche Scientifique
Okilactomycin has several scientific research applications:
Mécanisme D'action
Target of Action
Okilactomycin primarily targets the small ribosomal protein S4 (RPSD), a component of the ribosomal machinery . The ribosome, composed of two asymmetric macromolecular units, is responsible for protein synthesis. Ribosomal proteins like RPSD help maintain the ribosome’s quaternary structure . Inhibiting the synthesis of an r-protein like RPSD can lead to the loss of function and may result in the inhibition of bacterial protein synthesis .
Mode of Action
Okilactomycin interacts with its target, RPSD, leading to a preferential inhibition of RNA synthesis . This interaction disturbs the protein synthesis process, which is a composite result of disturbances due to both rRNA and ribosomal protein interactions . The mode of action of Okilactomycin may also involve targeting the bacterial fsr Quorum Sensing (QS) system .
Biochemical Pathways
It is known that the compound inhibits rna synthesis, which is a crucial part of the protein synthesis pathway . This inhibition likely disrupts multiple downstream effects and cellular processes that rely on protein synthesis.
Pharmacokinetics
It is known that the compound exhibits activity against gram-positive bacteria, including staphylococcus aureus, with a minimum detection concentration of 3–12 µg/ml
Result of Action
The primary result of Okilactomycin’s action is the inhibition of protein synthesis in bacteria, leading to antibacterial effects . It has been observed that Okilactomycin inhibits 70% of the gelatinase production of Enterococcus faecalis at a 10 µM concentration without a dramatic influence on the bacterial growth . This indicates that Okilactomycin can have a significant impact on bacterial virulence factors.
Analyse Biochimique
Biochemical Properties
Okilactomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomal protein S4 (RPSD), a component of the ribosomal machinery . By binding to RPSD, Okilactomycin disrupts the ribosome’s quaternary structure, leading to the inhibition of protein synthesis. This interaction is crucial for its antibacterial activity, as it prevents the bacteria from producing essential proteins required for their survival .
Cellular Effects
Okilactomycin exhibits various effects on different cell types and cellular processes. It has been shown to inhibit the production of gelatinase (GelE) in Enterococcus faecalis at a concentration of 20 µM, with minimal impact on bacterial growth . Additionally, Okilactomycin influences cell signaling pathways and gene expression by targeting quorum sensing systems in Gram-positive bacteria, thereby reducing the expression of virulence genes . This modulation of cellular metabolism and gene expression highlights its potential as an anti-virulence agent.
Molecular Mechanism
The molecular mechanism of Okilactomycin involves its binding interactions with ribosomal proteins and RNA. By targeting ribosomal protein S4, Okilactomycin alters the conformation of the ribosome, leading to the inhibition of protein synthesis . This disruption of protein synthesis is a composite result of disturbances in both rRNA and ribosomal protein interactions. Additionally, Okilactomycin’s ability to inhibit RNA synthesis further contributes to its antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Okilactomycin have been observed to change over time. Studies have shown that Okilactomycin maintains its stability and activity over extended periods, making it a reliable compound for long-term experiments
Dosage Effects in Animal Models
The effects of Okilactomycin vary with different dosages in animal models. At lower doses, Okilactomycin exhibits antitumor activity against Ehrlich ascites carcinoma, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
Okilactomycin is involved in unique metabolic pathways within the producing organism, Streptomyces griseoflavus. The biosynthesis of Okilactomycin involves the incorporation of carbon atoms from precursors such as acetate, propionate, and glucose . These metabolic pathways highlight the complex nature of Okilactomycin’s production and its interactions with various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, Okilactomycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding the transport mechanisms can provide insights into its efficacy and potential side effects.
Subcellular Localization
Okilactomycin’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized within the ribosomal machinery, where it exerts its inhibitory effects on protein synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of okilactomycin involves a series of complex reactions. The synthesis starts with the construction of a linear polyketide fragment, followed by a Diels-Alder reaction to form a heavily substituted cyclohexane . Subsequent steps include catalytic carbonylation, diastereoselective allylation, and formation of a dimethyl acetal . The final stages involve ring-closing metathesis and reduction of the alkene to complete the macrocycle .
Industrial Production Methods: Industrial production of okilactomycin involves fermentation of Streptomyces griseoflavus subsp. zamamiensis in a suitable medium. The antibiotic is extracted from the culture filtrate using ethyl acetate and purified by silica gel column chromatography . The compound is obtained as colorless prisms from a dichloromethane solution .
Analyse Des Réactions Chimiques
Types of Reactions: Okilactomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Okilactomycin can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) in methanol.
Substitution: Substitution reactions can be carried out using reagents like methyl chloroformate (CH3OCOCl) and sodium enolate.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the total synthesis of okilactomycin, such as dimethyl acetal and lactone .
Comparaison Avec Des Composés Similaires
Erythromycin: Like okilactomycin, erythromycin is a macrolide antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness: Okilactomycin is unique due to its specific targeting of ribosomal protein S4, which is less common among antibiotics. This specificity provides a novel approach to inhibiting bacterial protein synthesis and offers potential advantages in overcoming bacterial resistance .
Propriétés
IUPAC Name |
(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIMLFKBWIOJJ-ZRHSTDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



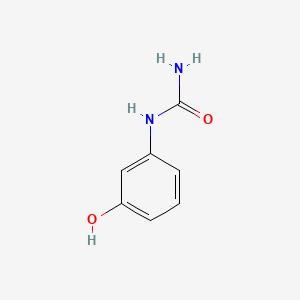


![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)
